molecular formula C21H24N2O3 B373455 6'-Methoxycinchonan-9-yl formate

6'-Methoxycinchonan-9-yl formate

Cat. No.: B373455
M. Wt: 352.4g/mol
InChI Key: OITUCHBJLHBKMP-HMRZPLOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6′-Methoxycinchonan-9-yl formate is a cinchona alkaloid derivative characterized by a formate ester group at the 9-position of the cinchonan skeleton. The compound’s molecular formula is inferred as C₂₁H₂₄N₂O₃ (assuming substitution of the hydroxyl group with a formate ester). Its stereochemistry is likely (8α,9R), consistent with related cinchona alkaloids .

Cinchona derivatives are widely utilized in asymmetric catalysis due to their chiral quinuclidine and quinoline moieties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4g/mol

IUPAC Name

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] formate

InChI

InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(26-13-24)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,13-15,20-21H,1,7,9-10,12H2,2H3/t14?,15?,20?,21-/m0/s1

InChI Key

OITUCHBJLHBKMP-HMRZPLOASA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC=O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 6′-methoxycinchonan-9-yl formate and its analogs:

Compound Name Functional Group Molecular Formula Molecular Weight Key References
6′-Methoxycinchonan-9-yl formate Formate ester (-OCHO) C₂₁H₂₄N₂O₃ 376.43* Inferred
N-[(8S,9S)-6′-Methoxycinchonan-9-yl]Formamide Formamide (-NHCHO) C₂₁H₂₅N₃O₂ 351.44
N-(4-Fluorophenyl)-N′-[(8S,9S)-6′-Methoxycinchonan-9-yl]Thiourea Thiourea (-NHCSNH-) C₂₇H₃₀N₄OSF 477.21
(9R)-6′-Methoxycinchonan-9-yl propionate Propionate ester (-OCOC₂H₅) C₂₃H₂₈N₂O₃ 380.48
(8α,9R)-6′-Methoxycinchonan-9-amine trihydrochloride Amine (-NH₂·3HCl) C₂₀H₂₈Cl₃N₃O 432.81

*Calculated based on parent alcohol (C₂₀H₂₄N₂O₂, MW 324.42) + formate group (HCOO-, MW 45.02).

Key Observations :

  • Formamide vs. Formate ester : The formamide derivative (C₂₁H₂₅N₃O₂) introduces an additional nitrogen atom, altering hydrogen-bonding capacity, which is critical in catalysis .
  • Thiourea derivatives : The thiourea group in enhances substrate binding via dual hydrogen-bonding interactions, enabling high enantioselectivity in Michael addition reactions (e.g., 80–95% ee).
  • Amine salts : Hydrochloride salts (e.g., ) improve water solubility, expanding utility in aqueous-phase reactions.

Catalytic Performance

Catalytic efficacy varies significantly with functional groups:

Compound Type Reaction Tested Enantiomeric Excess (ee) Key Role in Catalysis
Thiourea derivative Michael addition of nitromethane to trans-chalcones 80–95% ee Dual hydrogen-bond activation of electrophiles
Amine trihydrochloride Sulfa-Michael addition Not reported Base-assisted deprotonation
Formamide Not explicitly tested N/A Potential H-bond donor

Insights :

  • Thiourea derivatives exhibit superior enantioselectivity due to their bifunctional (acid/base) catalytic sites .
  • Formate esters, while less studied, may serve as chiral solvating agents or catalysts in esterification reactions.

Physical and Stereochemical Properties

  • Optical rotation :

    • Formamide derivative: [α]D = +32.5° (CH₂Cl₂) .
    • Thiourea derivative: [α]D = -160.8° (CH₂Cl₂) .
    • Stereochemical inversion (e.g., 8α,9R vs. 8α,9S) drastically alters optical activity and substrate binding .
  • Solubility :

    • Propionate ester: Soluble in organic solvents (e.g., CH₂Cl₂, toluene) .
    • Amine trihydrochloride: Water-soluble due to ionic character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.